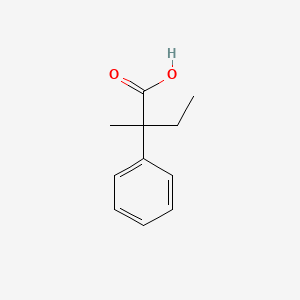

2-Methyl-2-phenylbutanoic acid

Description

Contextual Significance in Modern Organic Chemistry

The significance of 2-Methyl-2-phenylbutanoic acid in modern organic chemistry stems largely from its structure, which contains an all-carbon quaternary stereocenter. The construction of such sterically congested centers in a controlled and enantioselective manner remains a formidable challenge for synthetic chemists. soachim.info As a result, molecules like this compound serve as important targets for the development and validation of new synthetic methodologies. google.com

Compounds within the 2-arylpropionic acid class, to which this compound is related, are recognized for their biological activities; for instance, many are well-known non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com While this compound itself is not a marketed pharmaceutical, it is utilized in a research context as an anticomplement agent to study the complement system's role in inflammation and tissue damage. cymitquimica.com Its utility as a chiral building block for the synthesis of more complex molecules is also an area of investigation. unacademy.com

Historical Trajectory in Chemical Synthesis and Methodology Development

The synthesis of α,α-disubstituted carboxylic acids, including this compound, has evolved significantly over time, reflecting major trends in synthetic organic chemistry.

Historically, the construction of the α-phenyl quaternary carbon was often approached through the alkylation of precursors like phenylacetonitrile (B145931) (benzyl cyanide). Early methods required the use of strong, hazardous bases such as sodium amide in anhydrous solvents to generate the necessary carbanion for subsequent alkylation. acs.org These reactions were often difficult to control, leading to mixtures of mono- and di-alkylated products.

A significant advancement came with the advent of phase-transfer catalysis (PTC) in the mid-20th century. This methodology allowed for the efficient alkylation of active methylene (B1212753) compounds like phenylacetonitrile using a catalytic amount of a phase-transfer agent in a two-phase system with concentrated aqueous alkali (e.g., sodium hydroxide). mdpi.comorgsyn.org This approach was simpler, safer, and provided higher selectivity for mono-alkylation, making precursors for compounds like 2-phenylbutyronitrile more accessible. mdpi.comresearchgate.net The nitrile could then be hydrolyzed to the corresponding carboxylic acid.

In recent decades, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of α-aryl carboxylic acids. Modern methods for creating the crucial carbon-carbon bond include palladium-catalyzed α-arylation of ester enolates, nih.gov iridium-catalyzed asymmetric allylic alkylation, google.com and copper-catalyzed hydrocarboxylation of allenes. soachim.info These advanced techniques offer high levels of control, particularly in achieving enantioselectivity, which is crucial for chiral molecules like this compound.

Structural Characteristics and Their Implications for Chemical Reactivity

The chemical properties and reactivity of this compound are a direct consequence of its unique molecular architecture. Its structure is defined by a central quaternary α-carbon bonded to a methyl group, an ethyl group, a phenyl ring, and a carboxylic acid functional group. cymitquimica.com This arrangement results in a chiral molecule, existing as two non-superimposable enantiomers.

The most significant structural feature is the sterically hindered quaternary carbon. This steric bulk poses a significant challenge for its synthesis, as it impedes the approach of reagents. google.com Conversely, it also imparts a degree of stability to the molecule. The carboxylic acid group (-COOH) is the primary site of reactivity, capable of undergoing typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride. The presence of the phenyl ring influences the electronic properties of the molecule, including the acidity of the carboxylic proton. The aromatic ring itself can undergo electrophilic substitution reactions, although the steric hindrance from the adjacent quaternary center would influence the regioselectivity of such transformations.

The molecule's structure has been characterized using various spectroscopic methods. The nuclear magnetic resonance (NMR) spectra provide detailed information about the connectivity and chemical environment of the atoms.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | wikipedia.org |

| Molecular Weight | 178.23 g/mol | wikipedia.org |

| IUPAC Name | This compound | wikipedia.org |

| CAS Number | 51018-80-5 | wikipedia.org |

| XLogP3 | 2.7 | wikipedia.org |

| Topological Polar Surface Area | 37.3 Ų | wikipedia.org |

| Monoisotopic Mass | 178.099379685 Da | wikipedia.org |

Spectroscopic Data for (S)-2-Methyl-2-phenylbutanoic acid

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H NMR | 11.68 | br s | COOH |

| 7.40-7.32 | m | Aromatic CH | |

| 7.27-7.24 | m | Aromatic CH | |

| 2.16-1.95 | m | -CH₂- | |

| 1.57 | s | α-CH₃ | |

| 0.86 | t, J = 7.60 Hz | -CH₂-CH₃ | |

| ¹³C NMR | 182.5 | C=O | |

| 142.8 | Aromatic C (quaternary) | ||

| 128.4 | Aromatic CH | ||

| 126.9 | Aromatic CH | ||

| 126.3 | Aromatic CH | ||

| 50.4 | α-C (quaternary) | ||

| 31.6 | -CH₂- | ||

| 21.7 | α-CH₃ | ||

| 9.0 | -CH₂-CH₃ | ||

| Source: | |||

| Solvent: CDCl₃ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLDUPVMGWZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295621 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51018-80-5, 828-41-1 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 Phenylbutanoic Acid and Its Analogs

General Synthetic Strategies for α,α-Disubstituted Carboxylic Acids

The creation of a quaternary carbon atom at the α-position to a carboxyl group is a key step in the synthesis of 2-methyl-2-phenylbutanoic acid and its analogs. Several general strategies have been developed to achieve this, ranging from direct alkylation to carboxylation and rearrangement reactions.

Alkylation Approaches to Quaternary Carbon Center Formation

Alkylation of enolates is a fundamental method for forming carbon-carbon bonds. To generate a quaternary center, a dianion of a carboxylic acid can be subjected to sequential alkylation. For instance, the α-alkylation of phenylacetic acid and its derivatives can be achieved by using strong bases like sodium amide or potassium amide in liquid ammonia (B1221849) to form the dianion, which is then treated with an alkyl halide. researchgate.net This method has been used to synthesize various α-alkylphenylacetic acids. researchgate.net

Another approach involves the hydroformylation of olefins. While traditionally challenging for creating quaternary centers, recent advancements using scaffolding ligands that bind to both the substrate and catalyst have enabled the hydroformylation of disubstituted olefins with high regioselectivity, leading to the formation of aldehydes that can be oxidized to the corresponding carboxylic acids. nih.gov

The Wolff rearrangement of α-diazoketones provides another pathway to α,α-disubstituted carboxylic acid derivatives. rsc.orgrsc.org This reaction, which can be promoted by hexafluoroisopropanol (HFIP) under mild, catalyst-free conditions, involves the generation of a ketene (B1206846) intermediate that can be trapped by nucleophiles like water, alcohols, or amines to yield the desired carboxylic acid or its derivative. rsc.orgresearchgate.net

Carboxylation and Related Functionalization Reactions

Direct carboxylation of aromatic compounds with carbon dioxide (CO₂) offers a direct route to aryl carboxylic acids. The use of a combination of a strong Lewis acid, such as aluminum bromide (AlBr₃), and a silyl (B83357) chloride can efficiently promote the carboxylation of alkylbenzenes like toluene (B28343) and xylenes (B1142099) under CO₂ pressure. nih.govacs.org This method proceeds through the activation of CO₂ by the Lewis acid-silyl chloride mixture, followed by electrophilic attack on the aromatic ring. nih.govacs.orgresearchgate.net

Similarly, polyfluorinated alkylbenzenes can undergo carbonylation at the benzylic C-F or C-Cl bond using carbon monoxide in the presence of a superacid like antimony pentafluoride (SbF₅). mdpi.com This reaction yields the corresponding α-arylcarboxylic acids after aqueous workup. mdpi.com Another method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield benzoic acids. masterorganicchemistry.com

Nucleophilic Acylation and Substitution Pathways

Nucleophilic acyl substitution reactions are fundamental in the synthesis of carboxylic acid derivatives. masterorganicchemistry.com For instance, the reaction of an acid chloride with a carboxylate can produce an anhydride. masterorganicchemistry.com While not directly forming the quaternary center, these reactions are crucial for modifying the carboxylic acid functionality.

A more direct approach to α,α-disubstituted systems involves the rearrangement of allyl cyanates to isocyanates, known as the Ichikawa rearrangement. nih.govacs.org The resulting allyl isocyanates can be trapped by various nucleophiles, and subsequent oxidative cleavage of the double bond can lead to the formation of α,α-disubstituted α-amino acids, which are structurally related to the target compounds. nih.govacs.org

Enantioselective and Stereospecific Synthesis of Chiral α-Phenyl Carboxylic Acids

The synthesis of chiral α-phenyl carboxylic acids, where the α-carbon is a stereocenter, requires methods that can control the three-dimensional arrangement of the substituents. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Chiral Auxiliary-Mediated Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A common strategy involves the use of chiral oxazolidinones or pseudoephedrine as auxiliaries attached to a carboxylic acid. wikipedia.org The resulting amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary. wikipedia.org For example, pseudoephedrine amides direct the alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org Chiral lithium amides have also been employed as noncovalent, traceless auxiliaries for the direct and highly enantioselective alkylation of arylacetic acids. researchgate.netescholarship.orgnih.gov

Another example is the use of chiral N-acyloxazolidinones in conjugate reduction and asymmetric protonation to synthesize optically active heterocyclic carboxylic acids. nih.gov Borane complexes of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters have also been used as substrates for base-promoted α-alkylation, leading to high diastereoselectivity. rsc.orgrsc.org

Catalytic Asymmetric Synthesis for Stereocontrol

Catalytic asymmetric synthesis utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is often more efficient than using stoichiometric chiral auxiliaries.

One such method is the palladium-catalyzed hydroesterification of alkenes under microwave conditions. Another powerful technique is the enantioselective C-H arylation of α-aminoisobutyric acid (Aib) and related compounds. rsc.orgrsc.org This palladium-catalyzed reaction, employing a chiral ligand, can introduce an aryl group at the β-position of Aib with high enantioselectivity, providing access to a variety of chiral α,α-disubstituted α-amino acids. rsc.orgrsc.org

Copper-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acetate (B1210297) derivatives in the presence of a phosphoramidite (B1245037) ligand is another effective method for the asymmetric synthesis of carboxylic acid derivatives with an all-carbon α-quaternary center. researchgate.net Furthermore, catalytic methods have been developed for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials, which can then be further transformed into the desired carboxylic acids. nih.gov

Biocatalytic and Enzymatic Resolution Methods

The resolution of racemic carboxylic acids into single enantiomers is a critical process, particularly for pharmaceutical applications. Biocatalytic methods, employing enzymes like lipases, offer high selectivity under mild conditions. Research into the enzymatic resolution of structurally similar acids, such as 2-phenylbutyric acid and 2-methylbutyric acid, provides significant insights applicable to this compound.

The primary approach involves the enantioselective esterification of the racemic acid or the hydrolysis of its racemic ester. Lipases, due to their stability, commercial availability, and broad substrate tolerance, are the most explored class of enzymes for these transformations. researchgate.net Studies have demonstrated that different lipases can selectively produce either the (R) or (S)-enantiomer. For instance, in the resolution of (R,S)-2-methylbutyric acid, Candida antarctica lipase (B570770) B (CALB) and Thermomyces lanuginosus lipase favor the formation of the (R)-ester, while Candida rugosa and Rhizopus oryzae lipases preferentially yield the (S)-enantiomer. researchgate.net

The efficiency of these resolutions is influenced by several factors, including the choice of solvent, the alcohol moiety (nucleophile) for esterification, and reaction time. researchgate.net A significant challenge in aqueous hydrolysis systems is the low solubility of aromatic ester substrates. To overcome this, additives like hydroxyethyl-β-cyclodextrin (HE-β-CD) have been successfully used. The inclusion of HE-β-CD in the enzymatic hydrolysis of 2-phenylbutyrate was shown to increase substrate solubility, leading to a 1.5-fold increase in conversion while maintaining high enantioselectivity. researchgate.netgoogle.com A patented method utilizing Candida antarctica lipase A for the hydrolysis of racemic 2-phenylbutyrate hexyl ester in the presence of cyclodextrin (B1172386) derivatives reports achieving an enantiomeric excess (ee) of ≥96% for (S)-2-phenylbutyric acid. google.com

Table 1: Performance of Various Immobilized Lipases in the Resolution of (R,S)-2-methylbutyric Acid Data derived from enantioselective esterification studies. researchgate.net

| Lipase Source | Preferred Enantiomer | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reaction Time (h) |

|---|---|---|---|---|

| Candida antarctica B | R | >90% | 35 | 2 |

| Thermomyces lanuginosus | R | >91% | 26 | 2 |

| Candida rugosa | S | 75% | 10 | 2 |

| Rhizopus oryzae | S | 49% | 4 | 2 |

Diastereoselective Synthesis and Diastereoisomer Control

While this compound itself is chiral, the principles of diastereoselective synthesis are crucial for creating more complex analogs that possess multiple stereocenters, such as α-amino-β-hydroxy acid derivatives. These methods rely on the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during bond formation.

One prominent strategy is the Michael addition of chiral nucleophiles to activated olefins. Chiral nickel(II) complexes derived from the Schiff base of glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), are effective for the asymmetric synthesis of unnatural amino acids. mdpi.com These complexes generate product mixtures with a high diastereomeric excess, which can then be separated and hydrolyzed to yield the desired chiral amino acid. The steric hindrance from the phenyl groups of the intermediate can contribute significantly to the diastereoselectivity. mdpi.com

Another powerful technique is the use of chiral auxiliaries like Evans oxazolidinones. In the synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, a glycine-derived oxazolidinone can be alkylated to introduce the methyl group at the α-carbon, followed by a stereoselective aldol (B89426) reaction or hydroxylation to establish the correct configuration at the β-carbon. Similarly, 1,3-oxazinan-6-ones, synthesized from N-protected amino acids, serve as versatile synthons for producing β-amino acid derivatives with high diastereoselectivity. researchgate.net Alkylation of these heterocyclic templates, for example with methyl triflate, allows for the controlled introduction of substituents. researchgate.net

Table 2: Methodologies for Diastereoselective Synthesis of Amino Acid Analogs

| Method | Key Reagent/Auxiliary | Type of Reaction | Target Analog Structure |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Nickel(II) Glycinate Complex | Michael Addition | α-Amino-β-substituted butyric acids |

| Evans Asymmetric Aldol | Chiral Oxazolidinone | Aldol Reaction, Alkylation | β-Hydroxy-α-methyl amino acids |

| Heterocyclic Template | 1,3-Oxazinan-6-one | Alkylation | β-Amino acid derivatives |

Development of Novel Synthetic Routes and Process Innovations

Innovation in the synthesis of this compound and its analogs focuses on improving efficiency, reducing environmental impact, and accessing novel derivatives through new catalytic systems and a deeper understanding of reaction mechanisms.

Exploration of Unconventional Reagents and Catalytic Systems

The development of novel catalytic systems provides milder and more selective alternatives to traditional synthetic methods. For instance, the formation of amide derivatives of carboxylic acids typically requires harsh reagents like thionyl chloride. Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids, such as 4-phenylbutyric acid, with amines under reflux conditions with azeotropic removal of water. orgsyn.org This presents a convenient method for creating amide analogs.

In the fundamental construction of the phenyl-substituted quaternary carbon center, Friedel-Crafts-type reactions are often employed. Innovations in this area include the use of specific Lewis acids to enhance selectivity and yield. The reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride is a patented method for preparing 4-phenylbutyric acid. google.com More advanced strategies involve the selective activation of leaving groups, such as using boron trifluoride etherate (BF₃•OEt₂) with N-methyl hydroxamic acids, to achieve cleaner and more selective Friedel-Crafts benzylations. ethz.ch

Mechanistic Studies in New Reaction Pathway Elucidation

Understanding the mechanism of a reaction is key to its optimization and broader application. Mechanistic studies on the enzymatic processing of short-branched chain fatty acids, which are structural analogs of this compound, have revealed unexpected reaction pathways.

A study on the fatty acid-activating enzyme CYP OleTJE, a P450 peroxygenase, demonstrated its catalytic promiscuity. researchgate.netacs.org While these enzymes are known to catalyze oxidative decarboxylation and hydroxylation, investigations using 2-methylbutyric acid as a substrate revealed α,β-desaturation as a dominant and unexpected pathway. researchgate.netacs.org

To understand this shift in reactivity, computational studies using Density Functional Theory (DFT) were performed. researchgate.net The calculations revealed that for a substrate like 2-methylbutyric acid, the positioning within the enzyme's active site sterically hinders hydroxylation. researchgate.netacs.org Furthermore, while the energy barrier for hydrogen atom abstraction from the β-carbon is similar to other substrates, the subsequent steps leading to decarboxylation are impeded. This makes α-hydrogen atom abstraction, followed by a second hydrogen abstraction to form a double bond (desaturation), the most favorable reaction pathway. researchgate.netacs.org These mechanistic insights, clarifying how substrate structure and binding orientation dictate chemo- and regioselectivity, are crucial for engineering enzymes for targeted synthesis.

Table 3: Computationally Studied Reaction Pathways for Fatty Acids in CYP OleTJE researchgate.net

| Reaction Pathway | Description | Key Step | Outcome for 2-Methylbutyric Acid |

|---|---|---|---|

| α/β-Hydroxylation | Introduction of a hydroxyl group at the α or β position. | Oxygen rebound onto a carbon radical. | Energetically impeded due to tight active site. |

| Oxidative Decarboxylation | Removal of the carboxyl group and formation of an alkene. | C-C bond cleavage following α-hydroxylation. | Unfavorable; α-hydrogen abstraction does not proceed to decarboxylation. |

| α,β-Desaturation | Formation of a double bond between the α and β carbons. | Rate-determining α-hydrogen atom abstraction. | Dominant and most favorable pathway. |

Stereochemical Investigations and Chiral Properties

Enantiomer Separation and Stereochemical Purity Assessment

The resolution of racemic 2-methyl-2-phenylbutanoic acid into its constituent enantiomers and the subsequent determination of their purity are critical for stereochemical studies. This is typically achieved through chromatographic methods or by forming diastereomeric derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com The separation can be accomplished using two main strategies: chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).

While specific application notes for this compound are not extensively detailed, the methodologies are well-established for structurally related compounds like 2-phenylbutanoic acid. nih.govoup.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or cyclodextrins, create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. csfarmacie.cz

Alternatively, a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added directly to the mobile phase to separate enantiomers on a conventional achiral column, like an ODS C18 column. nih.govoup.com The selector forms diastereomeric inclusion complexes with the enantiomers in the mobile phase, and the differential partitioning of these complexes between the mobile and stationary phases enables separation. For β-substituted-2-phenylpropionic acids, factors like the organic modifier (e.g., methanol), its concentration, and the pH of the buffer are optimized to achieve baseline separation. nih.gov

Table 1: Example HPLC Conditions for Enantioseparation of the related compound 2-Phenylbutyric Acid

| Parameter | Condition | Source |

| Column | Shimpak CLC-ODS (150 × 4.6 mm i.d., 5 μm) | nih.gov |

| Mobile Phase | Methanol (B129727) / 0.5% triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) containing 25 mmol L⁻¹ HP-β-CD (30:70, v/v) | nih.gov |

| Flow Rate | 1.0 mL min⁻¹ | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Temperature | 25°C | nih.gov |

| Resolution (Rs) | ≥3.0 | nih.gov |

This table presents data for the structurally related compound 2-phenylbutanoic acid to illustrate a typical chromatographic approach.

Another powerful strategy for assessing stereochemical purity involves converting the enantiomeric mixture into a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like gas chromatography (GC) or HPLC. rsc.orgresearchgate.net

A common approach is to convert the carboxylic acid into an ester or an amide by reacting it with a chiral alcohol or amine. researchgate.netup.ac.za For instance, the racemic acid can be reacted with an enantiomerically pure amine to form diastereomeric amides. The relative amounts of these diastereomers, determined by integrating their distinct signals in an NMR spectrum or their separated peaks in a chromatogram, directly correspond to the enantiomeric ratio of the original acid. researchgate.net

Furthermore, derivatization of the carboxylic acid to its methyl ester, often using reagents like diazomethane (B1218177) or TMSCHN2, is a common sample preparation step for subsequent analysis by chiral GC or HPLC. rsc.orgnih.gov This can improve volatility for GC analysis or alter chromatographic behavior for better separation in HPLC. rsc.org

Conformational Analysis and Stereoisomeric Stability

The three-dimensional conformation of this compound and the relative stability of its stereoisomers can be investigated using computational and experimental methods. Density Functional Theory (DFT) calculations have been employed to analyze the molecular geometry and vibrational frequencies of this compound (2MPBA) and related compounds. researchgate.netresearchgate.net

Studies using DFT at the B3LYP/6-311++G(d,p) level provide insights into the preferred spatial arrangement of the phenyl, carboxyl, methyl, and ethyl groups around the chiral center. researchgate.net These theoretical calculations can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to validate the computed structures. researchgate.net Such analyses help in understanding the intramolecular interactions that dictate the most stable conformers. For α-phenylpropionic acids, a key conformational parameter is the dihedral angle between the phenyl ring and the carboxyl group (Ph-Cα-COOH), which can influence molecular recognition and biological activity in related compounds. nih.gov The steric bulk introduced by the additional methyl group at the C2 position in this compound significantly constrains the rotational freedom around the Cα-phenyl bond, leading to a more defined set of low-energy conformations.

Spectroscopic Probes for Conformational Preferences

Various spectroscopic techniques serve as powerful tools to investigate the conformational landscape of this compound. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its structure, bonding, and stereochemistry.

Experimental studies employing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been conducted on this compound. researchgate.net These vibrational spectroscopy techniques measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate. The resulting spectra provide a unique fingerprint based on the molecule's functional groups and their conformational arrangement. For instance, the characteristic stretching frequencies of the carboxyl group (C=O and O-H) and the phenyl ring can be sensitive to conformational changes.

Ultraviolet-Visible (UV-Vis) spectroscopy has also been used to study this compound, with experimental spectra being compared to theoretical analyses to determine band gap energies and absorption wavelengths. researchgate.net

Chiroptical spectroscopic methods, which are particularly sensitive to molecular chirality, are invaluable for studying enantiomers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. anr.frbruker.com It is an exceptionally sensitive probe of molecular conformation and is considered one of the most reliable methods for the unambiguous assignment of the absolute configuration and conformations of chiral molecules in solution. bruker.comrsc.org The VCD spectrum provides detailed stereochemical information that is complementary to standard IR absorption spectroscopy.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left- and right-circularly polarized ultraviolet or visible light by a chiral molecule. acs.org This technique probes the electronic transitions within the molecule, such as those associated with the phenyl chromophore. The resulting ECD spectrum, often characterized by positive or negative Cotton effects, is directly related to the molecule's absolute configuration and the spatial arrangement of its chromophores. mdpi.com Studies on structurally similar chiral carboxylic acids demonstrate that circular dichroism is a powerful tool for analyzing stereochemistry. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique for conformational analysis. libretexts.org While specific detailed conformational studies on this compound using NMR are not extensively documented in the provided results, the principles of NMR are highly applicable. Information from 1H and 13C NMR spectra, such as chemical shifts and coupling constants, can provide insights into the relative orientation of atoms and the populations of different rotational isomers (conformers). hawaii.edu

Table 1: Spectroscopic Techniques for Conformational Analysis

| Spectroscopic Technique | Information Probed | Application to this compound |

|---|---|---|

| FT-IR & FT-Raman | Molecular vibrations, functional groups | Provides a "fingerprint" spectrum sensitive to conformational isomers. researchgate.net |

| UV-Visible | Electronic transitions | Used to compare experimental and theoretical absorption to find band gap energies. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | Determines absolute configuration and detailed conformational information in solution. anr.frbruker.comrsc.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of polarized UV/Vis light | Probes stereochemistry around the phenyl chromophore, revealing absolute configuration. acs.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Nuclear spin states in a magnetic field | Elucidates connectivity and conformational preferences through chemical shifts and coupling constants. libretexts.orghawaii.edu |

Computational Modeling of Molecular Conformations

Computational chemistry provides a powerful avenue for investigating the structure, stability, and properties of this compound at the molecular level. Theoretical models allow for the exploration of conformational landscapes and the prediction of spectroscopic properties, which can then be compared with experimental data for validation.

Density Functional Theory (DFT) is a prominent computational method used to study this compound. researchgate.net Research has been conducted using DFT calculations at the B3LYP level with the 6-311++G(d,p) basis set to analyze the molecular geometry and vibrational frequencies of this compound. researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.

The primary goals of these computational studies include:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule. This involves finding the stable conformations by exploring the potential energy surface.

Frequency Calculations: Predicting the vibrational (IR and Raman) spectra of the optimized geometry. Comparing these computed spectra with experimental ones helps to validate the theoretical model and aids in the assignment of vibrational modes. researchgate.netresearchgate.net

Spectroscopic Prediction: Advanced computational methods can predict chiroptical spectra, such as VCD. ru.nl The ability to compute VCD spectra from DFT-based molecular dynamics simulations allows for a direct comparison with experimental results, which is crucial for assigning the absolute configuration of a chiral molecule. ru.nl

The synergy between computational modeling and experimental spectroscopy is critical. For example, DFT calculations were used to support the analysis of experimental FT-IR, FT-Raman, and UV-Vis spectra of this compound. researchgate.net This integrated approach provides a much more detailed and reliable understanding of the molecule's conformational preferences than either method could achieve alone.

Table 2: Computational Methods and Applications

| Computational Method | Basis Set Example | Key Applications for this compound |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimization of molecular geometry, calculation of vibrational frequencies, and prediction of IR, Raman, and UV-Vis spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | N/A | Used in conjunction with DFT to analyze the UV-Vis spectrum, band gap energies, and absorption wavelengths. researchgate.net |

| DFT Molecular Dynamics | N/A | Used to simulate molecular motion and compute anharmonic VCD spectra for detailed conformational and configurational assignment. ru.nl |

Chemical Reactivity and Transformation Chemistry

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into several other functionalities, including esters, amides, and alcohols. It can also be removed entirely through decarboxylation.

Esterification and Hydrolysis Reactions

Esterification is a fundamental reaction of carboxylic acids. In the case of related phenyl-substituted butanoic acids, this transformation is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, 2-phenylbutanoic acid reacts with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to form methyl 2-phenylbutanoate. This reaction is reversible, and to drive the equilibrium towards the ester product, excess alcohol is often used, or water is removed as it forms.

The reverse reaction, hydrolysis, can be carried out under either acidic or basic conditions to regenerate the carboxylic acid from its ester.

Acid-catalyzed hydrolysis : The ester's carbonyl oxygen is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) : A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses, expelling the alkoxide and forming the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Enzymatic methods are also employed for these transformations. Lipases, for example, can catalyze the transesterification of related compounds like 2-phenylbutanoic acid using vinyl esters. nih.gov Similarly, porcine liver esterase is used for the hydrolysis of the resulting esters. nih.gov

Amide Formation and Derivatives

The carboxylic acid group of 2-Methyl-2-phenylbutanoic acid can be converted into an amide. A common method involves first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride, which can then react with an amine to form the corresponding amide. A known derivative is 2-methyl-2-phenyl-butyric acid amide. lookchem.com The synthesis of similar amides, such as N-Methyl-2-phenylbutyramide, is achieved by reacting 2-phenylbutyric acid with methylamine (B109427) in the presence of a coupling agent. ontosight.ai

The formation of amide bonds can sometimes be challenging, especially with sterically hindered components. nih.gov Studies on similar structures, like N(β)-protected α-hydroxy-β-amino acids, have shown that side reactions, such as the formation of homobislactones, can occur during the activation of the carboxyl group, leading to lower yields of the desired amide. nih.gov

Reduction to Corresponding Alcohol Structures

The carboxylic acid group can be reduced to a primary alcohol, 2-methyl-2-phenylbutan-1-ol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, other methods have been developed. smolecule.com A convenient method for the direct reduction of carboxylic acids to alcohols utilizes sodium borohydride (B1222165) (NaBH₄) in combination with bromine (Br₂) or iodine. sci-hub.se For example, 4-phenylbutanoic acid has been successfully reduced to 4-phenyl-1-butanol (B1666560) in high yield using a NaBH₄–Br₂ system. sci-hub.se

In more complex syntheses involving related structures like 2-amino-2-phenylbutyric acid derivatives, reduction of the corresponding methyl ester with sodium borohydride is a key step to produce the alcohol. google.com Another solvent-free method for reducing carboxylic acids involves using NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (TCT). rsc.org

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. While specific studies on the decarboxylation of this compound are not prevalent, related compounds such as 2-ethyl-2-phenylbutanoic acid and 2-methyl-3-phenylbutanoic acid are known to undergo this reaction under certain conditions, such as heating. smolecule.comevitachem.com

Another pathway is oxidative decarboxylation. For example, the kinetic study of the oxidation of 4-oxo-4-phenylbutanoic acid by acid bromate (B103136) showed that the reaction leads to decarboxylation, ultimately yielding benzoic acid and CO₂. asianpubs.org This indicates that under specific oxidative conditions, the butanoic acid chain can be cleaved.

Transformations Involving the Phenyl and Alkyl Substituents

The phenyl ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. pressbooks.pub The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. pressbooks.publibretexts.org

The substituent already present on the ring influences the rate and regioselectivity of the reaction. The alkyl carboxylic acid group (-C(CH₃)(C₂H₅)COOH) attached to the phenyl ring is electron-withdrawing. This deactivates the ring towards electrophilic attack compared to benzene and directs incoming electrophiles primarily to the meta position. This is observed in the related methyl 2-phenylbutanoate, where nitration and sulfonation occur at the meta-position.

Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. scribd.com

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using the halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org

Friedel-Crafts Reactions : These include alkylation (introducing an alkyl group) and acylation (introducing an acyl group), although the deactivated nature of the ring in this compound makes these reactions more challenging.

Carbon-Hydrogen Bond Functionalization and Activation Strategies

The direct functionalization of otherwise inert C-H bonds is a significant area of research in organic chemistry, offering more efficient synthetic routes. For this compound, strategies for C-H activation are being explored to introduce new functional groups.

Transition metal catalysis is a prominent strategy for C-H activation. liverpool.ac.uk For instance, palladium(II)-catalyzed enantioselective C-H activation has been investigated for the formation of new carbon-oxygen bonds. lookchem.com Rhodium and iridium catalysts have also shown promise in promoting C-H arylation reactions. thieme-connect.de Specifically, rhodium catalysts, when used with a silver oxidant and a base, can facilitate cross-dehydrogenative coupling between arylcarboxylic acids and heteroarenes. thieme-connect.de Iridium catalysts can promote C(sp2)−H arylation using arenediazonium salts as reactive coupling partners. thieme-connect.de

Photocatalysis represents another emerging approach for C-H bond functionalization. liverpool.ac.uk This method often employs photoredox catalysts, which can be either inorganic/organometallic complexes or organic dyes. liverpool.ac.uk These catalysts, upon light absorption, can initiate electron transfer processes that lead to the activation of C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. liverpool.ac.uk For example, photocatalytic methods have been developed for the C2 functionalization of heteroarenes through intermolecular heteroaryl C-H alkylation. liverpool.ac.uk

Radical-mediated pathways also play a role in C-H functionalization. The use of a boron catalyst, specifically tetraacetoxy diboroxane with a bipyrenol ligand, under blue LED irradiation allows for the installation of C2-substituted allyl groups onto α-aryl carboxylic acids through a radical process. thieme-connect.de

A study involving kinetic isotope effects was conducted to understand the mechanism of a photocatalytic reaction. By comparing the reaction rates of this compound and its deuterated analogue (1a-d2), a kinetic isotope effect (KIE) of approximately 1.1 was observed. This small KIE value suggests that the cleavage of the C-H bond at the benzylic position is not the rate-determining step of the reaction. liverpool.ac.uk

Oxidative and Reductive Transformations of the Alkyl Chain

The alkyl chain of this compound is susceptible to various oxidative and reductive transformations, which can lead to a range of valuable chemical products.

Oxidative Transformations

Oxidative cleavage of the olefin in related 3-arylbutenes, which can be precursors to 2-arylpropionic acids like this compound, is a key transformation. nih.gov Ozonolysis is a direct method for this cleavage, though its applicability can be limited by the electronic nature of the aryl group. nih.gov Alternative oxidative protocols are therefore of significant interest. researchgate.net

The oxidation of alkyl aryl ketones, which can be derived from this compound, using hydroperoxides under basic conditions has been studied. oup.com This reaction leads to the cleavage of the carbon-carbon bond between the carbonyl carbon and the alkyl carbon. oup.com For instance, the oxidation of chiral alkyl aryl ketones where the alkyl group lacks enolizable hydrogens proceeds with retention of configuration at the adjacent alkyl carbon. oup.com

Decarboxylative oxygenation is another important oxidative transformation. liverpool.ac.uk This process can convert carboxylic acids into aldehydes and ketones. liverpool.ac.uk Research has focused on developing efficient catalytic systems for this transformation, such as those using manganese or cerium(III) catalysts with oxygen or air as the oxidant. liverpool.ac.uk The selectivity of these reactions can often be tuned to favor the formation of peroxides, carbonyls, or alcohols by adjusting the reaction conditions, such as the choice of base. liverpool.ac.uk

Reductive Transformations

Reductive transformations of derivatives of this compound are also synthetically useful. For example, the Curtius and Schmidt rearrangements of (S)-2-methyl-2-phenylbutanoic acid provide routes to valuable 1-arylethyl amines. nih.gov The Curtius rearrangement involves the reaction of the carboxylic acid with diphenylphosphoryl azide (B81097) to form an isocyanate intermediate, which can then be trapped with an alcohol to yield a carbamate. nih.gov The Schmidt reaction utilizes hydrazoic acid to convert the carboxylic acid into the corresponding amine. nih.gov

Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Methods

Understanding the intricate steps of a chemical reaction is fundamental to optimizing conditions and designing new transformations. Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of reactions involving this compound.

Kinetic studies, which measure the rate of a reaction under varying conditions, provide insights into the rate-determining step and the species involved in it. For instance, the rates of nitrogen evolution from diazenes containing the 2-phenyl-2-butyl group were measured to understand their thermal decomposition. cdnsciencepub.com These studies can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. cdnsciencepub.com

Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium), is another invaluable technique. The effect of this isotopic substitution on the reaction rate, known as the kinetic isotope effect (KIE), can reveal whether a particular bond to the labeled atom is broken in the rate-determining step. As mentioned previously, a small KIE of ~1.1 was observed in a photocatalytic C-H functionalization reaction of this compound, indicating that C-H bond cleavage is not the slowest step. liverpool.ac.uk Isotopic labeling experiments have also been crucial in investigating the mechanisms of enzyme-catalyzed reactions, helping to trace the pathways of atoms through complex biosynthetic cascades. researchgate.net

The stereochemical outcome of a reaction can also provide mechanistic clues. For example, the thermolysis of optically active diazenes containing the 2-phenyl-2-butyl group was studied to determine whether the reaction proceeds with retention or racemization of configuration, which provides information about the nature of the radical intermediates. cdnsciencepub.com Similarly, the oxidation of chiral alkyl aryl ketones derived from this compound was found to proceed with retention of configuration, suggesting a specific mechanism for the carbon-carbon bond cleavage. oup.com

Transition State Characterization and Reaction Coordinate Mapping

Delving deeper into the mechanism of a reaction involves characterizing the transition state, the highest energy point along the reaction pathway, and mapping the entire reaction coordinate. While direct experimental observation of transition states is challenging, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations. researchgate.netresearchgate.netresearchgate.netresearchgate.net

DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states. researchgate.net For this compound and its derivatives, DFT calculations at the B3LYP level with a 6-311++G(d,p) basis set have been used to analyze their molecular geometry and other properties. researchgate.netresearchgate.netresearchgate.net By calculating the energies of various points along a proposed reaction pathway, a reaction coordinate map can be constructed. This map illustrates the energy changes as the reaction progresses from reactants to products, with the transition state at the energy maximum.

For example, in the context of molecular rearrangements like the Lossen rearrangement, which can be applied to derivatives of this compound, understanding the transition state of the key isocyanate formation step is crucial. scribd.com Similarly, for reactions involving pyramidal inversion at a nitrogen atom, such as in amines derived from this compound, the transition state is a trigonal planar geometry, and the hybridization of the nitrogen atom changes from sp3 to sp2. scribd.comscribd.com

Frontier Molecular Orbital (FMO) analysis, another component of computational studies, helps to predict the reactivity of a molecule. researchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. researchgate.net This information, combined with the calculation of reactivity descriptors like Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack, further refining the understanding of the reaction mechanism. researchgate.net

Below is a data table summarizing computational studies on this compound and related compounds.

| Compound | Computational Method | Basis Set | Investigated Properties | Reference |

| This compound | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |

| 2-Phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |

| 2-Amino-2-phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |

| 2-Hydroxy-2-phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |

Synthesis and Chemical Utility of Derivatives and Analogs

Structurally Modified Derivatives of 2-Methyl-2-phenylbutanoic Acid

Modifications to the alkyl chain, aromatic ring, and carboxylic acid function of this compound lead to a diverse array of derivatives with tailored properties and reactivities.

Alterations to the ethyl group at the C2 position or the introduction of different alkyl substituents influence the steric and electronic properties of the molecule. A notable example involves the synthesis of 2-ethyl-2-phenylbutanoyl chloride, an acyl chloride derivative where the methyl group is replaced by an ethyl group. This derivative serves as a key precursor in the synthesis of polyalkyltetralones. cdnsciencepub.com The reaction of such acyl chlorides with alkenes like isobutylene, catalyzed by stannic chloride, followed by cyclization, yields complex tetralone structures. cdnsciencepub.com

Another modification involves reactions that lead to rearrangement or different branching patterns. For instance, studies on molecular rearrangements have explored the potential migration of methyl or phenyl groups, which could theoretically lead to isomers like 2,2-dimethyl-3-phenylpropanoic acid. gatech.edu Furthermore, the core structure can be used to synthesize ketones; for example, optically active (-)-2-methyl-2-phenylbutanoic acid has been converted to the chiral ketone (-)-2-methyl-1,2-diphenyl-1-butanone. oup.com

Table 1: Examples of Alkyl Chain Modified Derivatives and Their Synthesis

| Starting Material | Reagent(s) | Product | Application |

|---|---|---|---|

| 2-Ethyl-2-phenylbutanoic acid | Thionyl chloride | 2-Ethyl-2-phenylbutanoyl chloride | Precursor for unsaturated ketones |

| 2-Ethyl-2-phenylbutanoyl chloride | Isobutylene, SnCl₄ | 4-Keto-2,2-diethyl-5,5-dimethyl-3-phenyl-1-hexene | Intermediate for polyalkyltetralone synthesis cdnsciencepub.com |

The phenyl group of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, facilitates the alkylation and acylation of the benzene (B151609) ring. libretexts.orglibretexts.org By treating the aromatic compound with an alkyl or acyl chloride in the presence of a Lewis acid catalyst like AlCl₃, substituents can be added to the ring. libretexts.org

This strategy is employed in the synthesis of pharmaceutically relevant molecules. For example, derivatives of 2-methyl-2'-phenylpropionic acid, where the phenyl ring is substituted, have been developed. google.com The synthesis often involves coupling a substituted phenyl intermediate with another molecular fragment. google.com Complex substitution patterns can lead to highly functionalized molecules, such as (RS)-4-[2-(Oxazol-2-yl)-5-(3-thienylmethoxy)phenoxy]-4-(2-methyl-phenyl)butanoic acid, demonstrating the versatility of modifying the aromatic ring. google.com

The carboxylic acid moiety is a versatile functional group that can be readily converted into various analogs, including esters, amides, and acyl chlorides. vaia.com These transformations are fundamental in expanding the synthetic utility of the parent acid. The conversion to an acyl chloride, typically using thionyl chloride, creates a highly reactive intermediate. vaia.com This acyl chloride can then be reacted with amines to form amides. For instance, 2-phenylbutanoic acid can be converted to 2-phenylbutanamide or, by using a substituted amine, to N-ethyl-2-phenylbutanamide. vaia.com

Esterification is another common transformation. The reaction of the acid with an alcohol under acidic conditions or with an alkylating agent yields the corresponding ester, such as methyl 2-phenylbutanoate. These ester derivatives can undergo further reactions, like reduction to alcohols.

Table 2: Synthesis of Carboxylic Acid Analogs

| Derivative Type | General Reaction | Example Product |

|---|---|---|

| Acyl Chloride | Acid + Thionyl Chloride (SOCl₂) | 2-Phenylbutanoyl Chloride vaia.com |

| Amide | Acyl Chloride + Amine (e.g., NH₃, RNH₂) | 2-Phenylbutanamide vaia.com |

| N-Substituted Amide | Acyl Chloride + Substituted Amine (e.g., C₂H₅NH₂) | N-Ethyl-2-phenylbutanamide vaia.com |

Derivatives as Synthetic Intermediates and Building Blocks

The true value of the derivatives of this compound lies in their application as intermediates for constructing more elaborate and often biologically active molecules.

Derivatives of this compound are pivotal starting materials for a range of complex molecules. Acyl chloride derivatives are used in Friedel-Crafts acylation and cyclization reactions to build polycyclic systems like polyalkyltetralones. cdnsciencepub.com These tetralones are, in turn, valuable intermediates for synthesizing sterically crowded and strained aromatic compounds. cdnsciencepub.com

In the pharmaceutical field, related structures serve as key building blocks. For example, 2-amino-2-phenylbutyric acid is an essential intermediate in the synthesis of Trimebutine, a gastrointestinal medication. Similarly, 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride is recognized as a versatile building block for synthesizing more complex organic molecules for biological research. evitachem.com Patents frequently describe processes where derivatives are used to prepare pharmaceutically useful compounds with high yield and purity on an industrial scale. google.comgoogle.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer an efficient route to molecular complexity. While direct application of this compound in MCRs is not extensively documented, related structures and principles are highly relevant. For example, a multicomponent approach for synthesizing γ-nitroesters has been developed using aromatic aldehydes, nitromethane, Meldrum's acid, and an alcohol, catalyzed by mixed oxides. scielo.br The resulting γ-nitroesters can be further converted to γ-aminobutyric acid (GABA) derivatives. scielo.br

Furthermore, convertible isocyanides can be used in the Ugi four-component reaction (U-4CR) to generate complex amides, which can then be hydrolyzed to the corresponding carboxylic acids. vu.nl This highlights a pathway where complex acid derivatives can be assembled efficiently. Cascade processes, involving sequential intramolecular reactions, are also evident. The synthesis of polyalkyltetralones from acyl chlorides and alkenes is a prime example of a cascade involving acylation followed by an intramolecular Friedel-Crafts cyclization. cdnsciencepub.com

Formation of this compound from Precursors

The formation of this compound can occur through various chemical and biological pathways, often as a result of the breakdown of larger, more complex molecules. These precursor molecules are found in both synthetic products, such as pesticides, and natural sources.

Chemical Degradation Pathways of Larger Molecules

This compound can be formed as a degradation product from certain synthetic pyrethroid insecticides, such as fenpropathrin (B1672528), through chemical processes like photodegradation. The breakdown of these larger molecules is often initiated by environmental factors like sunlight.

Degradation of Pyrethroid Insecticides:

The pyrethroid insecticide fenpropathrin is a notable precursor. Its chemical structure contains the 2,2,3,3-tetramethylcyclopropanecarboxylate moiety linked to a phenoxybenzyl group. While specific studies detailing the complete photodegradation pathway to this compound are limited, the degradation of related pyrethroids like fenvalerate (B1672596) involves the cleavage of ester and ether linkages, as well as modifications to the alkyl side chains. researchgate.net For instance, the photodegradation of fenvalerate has been shown to proceed via multiple bond cleavage sites, including the carbonyl-oxygen bond, leading to a variety of smaller aromatic and aliphatic compounds. researchgate.net It is through similar cleavage and subsequent rearrangement and oxidation reactions that this compound can be formed from the degradation of such complex parent molecules.

Another potential, though less direct, pathway involves the oxidative cleavage of large, naturally occurring toxins. For example, the oxidation of microcystins, a class of cyclic heptapeptides produced by cyanobacteria, leads to the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). researchgate.net This process involves the cleavage of the unique amino acid Adda within the microcystin (B8822318) structure. researchgate.net Although this product is a methoxy (B1213986) derivative, it highlights a natural precedent for the breakdown of large biomolecules into phenylbutanoic acid derivatives.

| Precursor Molecule | Degradation Process | Key Intermediates/Related Products |

| Fenpropathrin | Photodegradation, Hydrolysis | 2,2,3,3-tetramethylcyclopropanecarboxylic acid phenyl ester, α-hydroxy-3-phenoxybenzeneacetonitrile frontiersin.org |

| Fenvalerate | Photodegradation | Isomers resulting from decyanation and bond cleavage researchgate.net |

| Microcystins (MCs) | Oxidation | 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) researchgate.net |

Biotransformation Pathways and Environmental Chemical Fate

The formation and subsequent fate of this compound in the environment are significantly influenced by microbial activity. Various microorganisms have been identified that can degrade complex organic compounds, leading to the formation of simpler aromatic acids.

Microbial Degradation of Precursors:

Bacteria, in particular, play a crucial role in the breakdown of pesticides and other xenobiotics in soil and water. Strains of Sphingobium and Bacillus have been shown to degrade the pyrethroid insecticide fenpropathrin. frontiersin.orgnih.gov The degradation by Bacillus sp. DG-02, for example, proceeds primarily through the cleavage of the carboxylester linkage. frontiersin.org This initial step is critical for breaking down the larger molecule into smaller, more biodegradable components, which can include phenylalkanoic acids.

The environmental fate of this compound is linked to the biodegradability of structurally similar compounds. For instance, the microbial degradation of 2-phenylbutyric acid has been studied in detail. The bacterium Xanthobacter flavus PA1 can utilize 2-phenylbutyric acid as its sole source of carbon and energy. nih.gov The degradation pathway involves the initial oxidation of the alkyl side chain, leading to intermediates such as 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one, before the eventual cleavage of the aromatic ring. nih.govresearchgate.net This suggests that this compound, once formed, could potentially be further metabolized by soil and water microorganisms.

Furthermore, studies on the microbial degradation of phenylalkanes, such as 3-phenyldodecane by Nocardia strains, have shown the formation of 2-phenylbutyric acid as an intermediate. nih.gov This indicates that even long-chain alkylbenzenes can be precursors to phenylalkanoic acids in the environment. The enantioselectivity of these microbial processes is also a significant factor in the environmental fate of chiral pollutants like this compound, as different enantiomers may be degraded at different rates. nih.govchimia.chasm.org

The presence of this compound has been reported in the plant Artemisia sericea, suggesting that it can be a natural product, likely formed through biosynthetic pathways within the plant or by associated microorganisms. nih.gov

| Precursor/Analog | Microorganism(s) | Key Transformation/Fate |

| Fenpropathrin | Sphingobium sp. JQL4-5, Bacillus sp. DG-02 | Degradation via cleavage of ester linkage frontiersin.orgnih.gov |

| 2-Phenylbutyric acid (analog) | Xanthobacter flavus PA1 | Oxidation of alkyl side chain, ring cleavage nih.gov |

| 3-Phenyldodecane | Nocardia strains | Formation of 2-phenylbutyric acid nih.gov |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for In-Depth Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 2-Methyl-2-phenylbutanoic acid, with various methods providing complementary information about its covalent structure, stereochemistry, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. However, due to hindered rotation around the single bond connecting the chiral quaternary carbon and the phenyl ring, the molecule may exist as different conformational isomers (rotamers). At room temperature, this can lead to broadened signals in the NMR spectrum, complicating a straightforward analysis. orgsyn.org

Variable Temperature (VT) NMR is employed to study these dynamic processes. ox.ac.uk By lowering the temperature, the rate of interchange between rotamers can be slowed sufficiently on the NMR timescale, resulting in a spectrum that shows sharp, distinct signals for each conformer. Conversely, increasing the temperature can cause rapid interchange, leading to sharp, averaged signals. ox.ac.uk This allows for the determination of the energy barriers to rotation and provides a more complete picture of the molecule's conformational landscape.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. These experiments reveal connectivity, showing which protons are coupled to each other and which protons are attached to or near specific carbons, confirming the molecular structure.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 | Typically a broad singlet, highly dependent on concentration and solvent. |

| Aromatic Protons (-C₆H₅) | ¹H NMR | 7.2 - 7.5 | Complex multiplet pattern. |

| Ethyl Methylene (B1212753) Protons (-CH₂) | ¹H NMR | ~2.0 | Quartet, coupled to the ethyl methyl protons. May be complex due to chirality. |

| Quaternary Methyl Protons (-CH₃) | ¹H NMR | ~1.5 | Singlet. |

| Ethyl Methyl Protons (-CH₃) | ¹H NMR | ~0.8 | Triplet, coupled to the ethyl methylene protons. |

| Carboxyl Carbon (-COOH) | ¹³C NMR | ~180 | Signal can be broad. |

| Aromatic Carbons (-C₆H₅) | ¹³C NMR | 125 - 145 | Multiple signals expected for the ipso, ortho, meta, and para carbons. |

| Quaternary Carbon (C-2) | ¹³C NMR | ~45 | - |

| Ethyl Methylene Carbon (-CH₂) | ¹³C NMR | ~35 | - |

| Quaternary Methyl Carbon (-CH₃) | ¹³C NMR | ~25 | - |

| Ethyl Methyl Carbon (-CH₃) | ¹³C NMR | ~9 | - |

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a functional group "fingerprint." For this compound, Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary data, particularly regarding the strong intermolecular interactions. In the solid and liquid states, carboxylic acids typically exist as hydrogen-bonded dimers. spectroscopyonline.com

FTIR Spectroscopy is highly sensitive to polar bonds. The most prominent features for this compound are:

O-H Stretch: An extremely broad absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: An intense, sharp peak typically found in the region of 1730-1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com

C-O Stretch: A strong band generally appearing between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: Medium to weak bands in the ~1600-1450 cm⁻¹ region.

Raman Spectroscopy is more sensitive to non-polar, symmetric bonds and serves as an excellent complement to FTIR. researchgate.net Key Raman signals include strong bands for the aromatic ring, such as the ring breathing mode, and C-H stretching vibrations. The symmetric C=O stretch is also visible, though often weaker than in the IR spectrum. researchgate.net The use of Raman spectroscopy can be extended to quantitative analysis, for instance, in monitoring reaction progress or solvent exchange during synthesis. spectroscopyonline.com

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | FTIR | 3500 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic & Aliphatic) | FTIR/Raman | 3100 - 2850 | Medium (FTIR), Strong (Raman) |

| C=O Stretch (Dimer) | FTIR | ~1710 | Very Strong |

| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1600 - 1450 | Medium to Weak |

| C-O Stretch | FTIR | 1320 - 1210 | Strong |

| O-H Bend (Out-of-plane) | FTIR | ~920 | Broad, Medium |

As this compound possesses a stereocenter, chiroptical techniques are essential for characterizing its enantiomers. These methods rely on the interaction of the chiral molecule with polarized light.

UV-Vis Spectroscopy provides information on electronic transitions. The phenyl group is the primary chromophore, expected to show a weak, vibrationally structured absorption band around 260 nm (the B₂ᵤ transition) and more intense bands at shorter wavelengths. mdpi.com

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light. A CD spectrum will show signals, known as Cotton effects, at the same wavelengths as the UV-Vis absorption bands. mdpi.com The sign and magnitude of these Cotton effects are unique to a specific enantiomer, allowing for the determination of its absolute configuration and enantiomeric purity. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. sns.it The ORD curve shows dramatic changes near an absorption band, a phenomenon also known as the Cotton effect. researchgate.net Studies on related aryl-substituted carboxylic acids have used ORD to correlate the sign of the curve with the absolute configuration. scispace.com The absolute configuration of (-)-(R)-2-methyl-2-phenylbutanoic acid has been established through such chiroptical studies. cdnsciencepub.com

| Technique | Information Obtained | Relevant Molecular Feature |

|---|---|---|

| UV-Vis Spectroscopy | Wavelengths of electronic transitions. | Phenyl group chromophore. |

| Circular Dichroism (CD) | Differential absorption of polarized light (Cotton effects); absolute configuration. | Chiral center adjacent to the chromophore. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation; absolute configuration. | Chiral center's influence on light polarization. |

Mass Spectrometry for Mechanistic and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart. savemyexams.com

In mass spectrometry, this compound (molecular weight 178.23 g/mol ) is ionized and then fragments in a predictable manner. nih.gov Analyzing these fragmentation patterns helps to confirm the structure.

The molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 178. Key fragmentation pathways include:

Loss of the carboxyl group: Cleavage of the bond alpha to the carbonyl group can result in the loss of a •COOH radical (45 Da), leading to a fragment ion at m/z 133.

Loss of the ethyl group: Alpha-cleavage can also lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), producing a fragment at m/z 149.

Aromatic Fragments: The presence of the phenyl ring gives rise to characteristic ions, such as the phenyl cation at m/z 77 or the tropylium (B1234903) ion at m/z 91, which forms after rearrangement.

Advanced MS techniques can also measure properties like the collision cross section (CCS), which relates to the ion's shape in the gas phase. Predicted CCS values for various adducts of this compound provide another layer of characterization. uni.lu

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the quaternary center. |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage). |

| 133 | [M - COOH]⁺ | Loss of a carboxyl radical (alpha-cleavage). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearranged fragment from benzyl (B1604629) groups. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Isotopic labeling is a sophisticated technique used to track the fate of specific atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom (e.g., ¹²C or ¹H) with one of its heavier, stable isotopes (e.g., ¹³C or ²H/Deuterium), the labeled molecule can be followed using mass spectrometry (which detects the mass increase) or NMR. wikipedia.org

For example, studying the metabolism or degradation of this compound can be achieved using a deuterated analog, such as one where the hydrogens on the phenyl ring are replaced with deuterium. medchemexpress.com Any metabolite that retains the phenyl group will have a mass that is 5 units higher than its unlabeled counterpart, making it easily identifiable in a complex mixture.

To probe a specific reaction mechanism, such as decarboxylation, one could synthesize the molecule with a ¹³C label at the carboxyl carbon. If the reaction proceeds and CO₂ is liberated, analyzing its mass would confirm if it contains the ¹³C label, thereby proving the origin of the carbon atom. This method provides definitive evidence for proposed reaction mechanisms that is often unattainable through other means. The feasibility of using stable isotopes for tracing has been demonstrated in related compounds like 4-phenylbutanoic acid. vulcanchem.com

| Isotopic Label | Labeled Position | Research Application | Detection Method |

|---|---|---|---|

| ²H (Deuterium) | Phenyl Ring | Tracing the fate of the aromatic ring in metabolic studies. | Mass Spectrometry |

| ¹³C | Carboxyl Carbon | Mechanistic study of decarboxylation reactions. | Mass Spectrometry, ¹³C NMR |

| ¹⁸O | Carboxyl Oxygens | Investigating esterification or hydrolysis mechanisms. | Mass Spectrometry |

Chromatographic Separations for Isolation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of this compound. openaccessjournals.com The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation of the target compound from impurities and related substances. scribd.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for a moderately polar compound like this compound.

The method development process begins with the selection of an appropriate stationary phase. openaccessjournals.com A C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic retention for the phenyl group of the molecule. Core-shell particle columns are increasingly used as they provide higher efficiency and resolution at lower backpressures compared to traditional fully porous particle columns, enabling faster analysis times. conicet.gov.ar

The mobile phase composition is a critical parameter that is adjusted to control the retention and selectivity of the separation. scribd.com A typical mobile phase consists of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). conicet.gov.arejgm.co.uk Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate compounds with a range of polarities and to elute the target analyte in a reasonable time with good peak symmetry. scribd.com